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Abstract
HT1171 is a potent and selective inhibitor of the Mycobacterium tuberculosis proteasome, a

critical enzyme for the bacterium's survival and pathogenesis. This document provides a

comprehensive technical overview of HT1171, including its chemical structure,

physicochemical properties, and biological activity. Detailed experimental protocols for its

synthesis and biological evaluation are outlined, alongside a discussion of its mechanism of

action and the downstream effects of proteasome inhibition in M. tuberculosis. This guide is

intended to serve as a valuable resource for researchers engaged in the discovery and

development of novel anti-tuberculosis therapeutics.

Chemical Structure and Identification
HT1171, systematically named 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one, is a

heterocyclic compound containing a thiophene and an oxathiazolone ring system.

Table 1: Chemical Identifiers for HT1171
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Identifier Value

IUPAC Name
5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-

oxathiazol-2-one

Molecular Formula C₇H₄N₂O₄S₂

CAS Number 192880-96-9

PubChem CID 7012853

InChI
InChI=1S/C7H4N2O4S2/c1-3-4(9(11)12)2-5(14-

3)6-8-15-7(10)13-6/h2H,1H3

InChIKey ILBBOKHACYTXRK-UHFFFAOYSA-N

SMILES
CC1=C(C=C(S1)C2=NOC(=O)S2)--INVALID-

LINK--[O-]

Physicochemical Properties
A comprehensive set of experimentally determined physicochemical properties for HT1171 is

not readily available in the public domain. The following table summarizes computed data from

publicly available chemical databases.

Table 2: Computed Physicochemical Properties of HT1171
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Property Value Source

Molecular Weight 244.25 g/mol PubChem

XLogP3-AA 1.9 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
5 PubChem

Rotatable Bond Count 1 PubChem

Exact Mass 243.9616 PubChem

Monoisotopic Mass 243.9616 PubChem

Topological Polar Surface Area 114 Å² PubChem

Heavy Atom Count 15 PubChem

Formal Charge 0 PubChem

Complexity 425 PubChem

Biological Activity and Mechanism of Action
HT1171 is a highly selective inhibitor of the Mycobacterium tuberculosis 20S proteasome. This

enzyme is essential for the bacterium's ability to survive under various stress conditions,

including the nitrosative stress imposed by the host immune system. Inhibition of the

proteasome leads to the accumulation of damaged or misfolded proteins, ultimately resulting in

bacterial cell death.

Table 3: In Vitro Activity of HT1171 against Mycobacterium tuberculosis

Parameter Value Reference

MIC₉₀ (H37Rv) 2 µg/mL [1](--INVALID-LINK--)

Studies have shown that oxathiazol-2-one compounds like HT1171 act as suicide-substrate

inhibitors, forming a covalent adduct with the active site threonine of the mycobacterial
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proteasome. This mechanism contributes to their high potency and selectivity. The structural

differences between the mycobacterial and human proteasomes are believed to be the basis

for HT1171's selectivity, making it a promising candidate for anti-tuberculosis drug development

with a potentially favorable safety profile.

Signaling Pathways Affected by HT1171
The primary signaling pathway disrupted by HT1171 is the Pup-proteasome system (PPS) in

Mycobacterium tuberculosis. This system is analogous to the ubiquitin-proteasome system in

eukaryotes and is crucial for protein degradation and recycling.
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Pup-Proteasome System (PPS) and Inhibition by HT1171
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HT1171 inhibits the M. tuberculosis proteasome, leading to cell death.
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Inhibition of the proteasome by HT1171 leads to the accumulation of pupylated proteins and

other damaged proteins. This accumulation is particularly detrimental under conditions of

cellular stress, such as the oxidative and nitrosative stress encountered within the host

macrophage, ultimately leading to bacterial cell death.

Experimental Protocols
Synthesis of 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-
oxathiazol-2-one (HT1171)
A specific, detailed experimental protocol for the synthesis of HT1171 is not publicly available.

However, a general method for the synthesis of related 5-substituted-1,3,4-oxadiazole-2-thiols

can be adapted. The synthesis of the 1,3,4-oxathiazol-2-one ring system typically involves the

cycloaddition of a nitrile with chlorocarbonylsulfenyl chloride. A plausible synthetic route for

HT1171 would likely start from 5-methyl-4-nitrothiophene-2-carbonitrile.

General Synthetic Workflow (Hypothesized):

Hypothesized Synthesis Workflow for HT1171

5-methyl-4-nitrothiophene-
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A possible synthetic route for HT1171.

Note: This is a generalized and hypothesized protocol. Researchers should consult the primary

literature on the synthesis of 1,3,4-oxathiazol-2-ones for detailed reaction conditions and safety

precautions.

Mycobacterium tuberculosis Proteasome Inhibition
Assay
The activity of HT1171 against the M. tuberculosis proteasome can be assessed using a

fluorogenic peptide substrate. The following is a general protocol that can be adapted for this

purpose.

Materials:

Purified M. tuberculosis 20S proteasome

HT1171 (dissolved in DMSO)

Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.03% (w/v) SDS)

96-well black microplates

Fluorimeter

Procedure:

Prepare a stock solution of HT1171 in DMSO.

Serially dilute HT1171 in assay buffer to the desired concentrations.

In a 96-well plate, add a fixed amount of purified M. tuberculosis 20S proteasome to each

well.

Add the diluted HT1171 or DMSO (vehicle control) to the wells and incubate for a pre-

determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
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Initiate the reaction by adding the fluorogenic peptide substrate to each well.

Immediately measure the fluorescence intensity at appropriate excitation and emission

wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.

Calculate the rate of substrate cleavage (initial velocity) for each concentration of HT1171.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Workflow for Proteasome Inhibition Assay:
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Workflow for M. tuberculosis Proteasome Inhibition Assay

Prepare Reagents
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A typical workflow for assessing proteasome inhibition.

Conclusion
HT1171 represents a promising lead compound for the development of novel anti-tuberculosis

drugs. Its high potency and selectivity for the Mycobacterium tuberculosis proteasome, a

validated drug target, make it an attractive candidate for further investigation. This technical

guide provides a foundational understanding of HT1171's chemical and biological properties,
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along with methodologies for its study. Further research is warranted to fully elucidate its

pharmacokinetic and pharmacodynamic properties and to optimize its structure for improved

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3340036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

